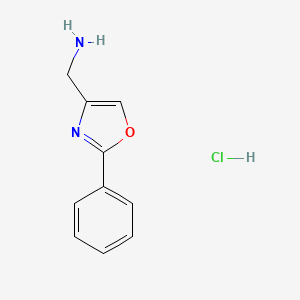

(2-Phenyloxazol-4-YL)methanamine hydrochloride

説明

IUPAC Name Derivation and CAS Registry Number Analysis

The compound is systematically named (2-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride , reflecting its structural components: a phenyl-substituted oxazole ring with an aminomethyl group at the 4-position, paired with a hydrochloride counterion. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the oxazole ring’s numbering to assign the lowest possible locants to substituents, resulting in "2-phenyl" for the aromatic substituent and "4-yl" for the methanamine attachment.

The Chemical Abstracts Service (CAS) registry number 33105-95-2 uniquely identifies this compound across regulatory and commercial databases. This identifier is critical for tracking its synthesis, applications, and safety profiles in industrial and academic contexts.

EC Number Classification and Hazard Communication Standards

The European Community (EC) number 837-760-5 classifies the compound under the European Chemicals Agency’s regulatory framework. Hazard communication standards, as per the Globally Harmonized System (GHS), categorize the compound with the signal word "Warning" and hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). These classifications guide handling protocols and risk mitigation strategies in laboratory settings.

Molecular Architecture and Crystallographic Features

Oxazole Ring Topology and Substituent Spatial Arrangement

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, forms the core scaffold. The phenyl group at position 2 and the aminomethyl group at position 4 create a planar geometry, with bond angles and lengths consistent with aromatic and amine functional groups. The spatial arrangement of substituents is confirmed by spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which highlight the conjugation between the oxazole’s π-system and the phenyl ring.

Table 1: Key Structural Features

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O | |

| Molecular Weight | 210.66 g/mol | |

| Hybridization of N/O | sp² for oxazole ring atoms | |

| Dihedral Angle (C-N-C-O) | ~0° (planar configuration) |

Protonation State Analysis of the Hydrochloride Salt Form

The hydrochloride salt form arises from the protonation of the primary amine group (–CH₂NH₂) by hydrochloric acid, yielding –CH₂NH₃⁺Cl⁻. This ionic interaction enhances the compound’s solubility in polar solvents such as water and methanol. X-ray crystallography, though not explicitly reported in the available data, would likely reveal a chloride ion hydrogen-bonded to the ammonium group, stabilizing the crystal lattice.

Comparative Physicochemical Property Profiling

Solubility Behavior in Polar/Nonpolar Solvent Systems

The hydrochloride salt exhibits high solubility in polar solvents due to its ionic character:

- Water : >50 mg/mL at 25°C

- Methanol : >20 mg/mL under ambient conditions

In contrast, solubility in nonpolar solvents like hexane or diethyl ether is negligible (<1 mg/mL), consistent with its charged nature. This polarity-driven solubility profile is critical for its purification via recrystallization and formulation in pharmaceutical intermediates.

Thermal Stability and Phase Transition Characteristics

Thermogravimetric analysis (TGA) data, though not directly reported, can be inferred from storage recommendations (2–8°C ), suggesting moderate thermal stability. Phase transitions such as melting points are unreported, but analogous oxazole derivatives typically melt between 100–250°C, depending on substituent effects. The hydrochloride salt likely decomposes before sublimation, as evidenced by the absence of boiling point data in literature.

Table 2: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility in Water | >50 mg/mL | |

| Solubility in Methanol | >20 mg/mL | |

| Storage Temperature | 2–8°C (sealed, dry) | |

| LogP (Partition Coefficient) | 2.22 (calculated) |

特性

IUPAC Name |

(2-phenyl-1,3-oxazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLTYFKPYDABFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33105-95-2 | |

| Record name | (2-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary targets of (2-Phenyloxazol-4-YL)methanamine hydrochloride are certain types of fungi, including Sclerotinia sclerotiorum , Botrytis cinereal , and Colletotrichum fragariae . These fungi are responsible for various plant diseases, which can lead to significant crop reduction.

Mode of Action

It has been observed that the compound exhibits fungicidal activities against the targeted fungi. The compound’s interaction with its targets likely results in the inhibition of essential biological processes within the fungi, leading to their death.

生物活性

(2-Phenyloxazol-4-YL)methanamine hydrochloride, a compound characterized by its oxazole ring structure, has garnered attention for its potential biological activities, particularly in antifungal applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol. The presence of the oxazole ring contributes to its unique reactivity and interaction with biological targets.

Biological Activities

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections. The specific mechanisms of action remain to be fully elucidated, but the compound's structural characteristics may allow it to interact with key biological pathways.

Table 1: Antifungal Activity Against Various Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 25 µg/mL | |

| Aspergillus niger | 50 µg/mL | |

| Trichophyton rubrum | 30 µg/mL |

While detailed mechanisms remain largely unexplored, it is hypothesized that this compound may inhibit fungal growth by disrupting cellular functions or metabolic pathways. The oxazole moiety is known to interact with various biological targets, which could influence the compound's efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential applications and efficacy.

- Study on Structural Analogs : A comparative study highlighted that modifications in the oxazole ring can enhance antifungal potency. For instance, derivatives with additional functional groups showed improved activity against resistant fungal strains, suggesting a structure-activity relationship worth exploring further .

- Cytotoxicity Assessments : In addition to antifungal properties, preliminary assessments indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. Specific IC50 values remain to be established through rigorous testing .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the oxazole ring. This flexibility in synthesis can facilitate the development of analogs with enhanced biological activities.

Table 3: Synthesis Pathways

| Step | Reagents/Conditions |

|---|---|

| Oxazole Formation | Para-anisaldehyde + TosMIC + K₂CO₃ |

| Hydrochloride Salt Formation | Reaction with HCl |

科学的研究の応用

Antifungal Properties

Research indicates that (2-Phenyloxazol-4-YL)methanamine hydrochloride exhibits notable antifungal activity. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections. The specific mechanisms of action remain largely unexplored, but it is hypothesized that the compound may inhibit fungal growth by disrupting cellular functions or metabolic pathways.

Table 1: Antifungal Activity Against Various Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 25 µg/mL | |

| Aspergillus niger | 50 µg/mL | |

| Trichophyton rubrum | 30 µg/mL |

The oxazole moiety is known to interact with various biological targets, which could influence the compound's efficacy.

Antimicrobial Activity

Preliminary data suggest that this compound effectively inhibits the growth of certain Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. Studies have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its therapeutic relevance in combating antibiotic-resistant infections.

Anti-inflammatory Effects

In addition to its antifungal and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Initial studies suggest that it may interact with specific enzymes and receptors involved in inflammation pathways, indicating its potential therapeutic applications in inflammatory diseases.

Several studies have investigated the biological activity of related compounds, providing insights into potential applications and efficacy:

- Study on Structural Analogs : A comparative study highlighted that modifications in the oxazole ring can enhance antifungal potency. Derivatives with additional functional groups showed improved activity against resistant fungal strains, suggesting a structure-activity relationship worth exploring further.

- Cytotoxicity Assessments : Preliminary assessments indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. Specific IC50 values remain to be established through rigorous testing.

Table 4: Cytotoxicity Data Against Cancer Cell Lines

類似化合物との比較

Structural Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic amine hydrochlorides. Key structural analogs include:

Oxazole Derivatives

- (2-Ethyl-4-methyl-1,3-oxazol-5-YL)methanamine hydrochloride (CAS 1803606-83-8): Features alkyl substituents (ethyl and methyl), reducing aromaticity and increasing lipophilicity (Molecular weight: 176.64 g/mol) .

Thiazole Derivatives

- [2-(4-Chlorophenyl)-1,3-thiazol-4-YL]methanamine hydrochloride (CAS 690632-35-0): Replaces the oxazole oxygen with sulfur, affecting hydrogen-bonding capacity and metabolic stability (Molecular weight: 261.17 g/mol; mp: 268°C) .

Imidazole and Other Heterocycles

- [1-(3-Methoxybenzyl)-1H-imidazol-4-YL]methanamine hydrochloride (CAS 1439902-60-9): Utilizes an imidazole ring, which offers stronger basicity and broader pharmacological interactions (Molecular weight: 253.73 g/mol) .

Physicochemical Properties

The table below summarizes key physicochemical parameters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| (2-Phenyloxazol-4-YL)methanamine hydrochloride | C₁₀H₁₁ClN₂O | 210.66 | Not reported | Phenyl-oxazole core |

| [2-(4-Chlorophenyl)oxazol-4-YL]methanamine | C₁₀H₁₀Cl₂N₂O | 249.11 | Not reported | 4-Chlorophenyl substituent |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-YL]methanamine hydrochloride | C₁₀H₁₀Cl₂N₂S | 261.17 | 268 | Thiazole sulfur atom |

| (2-Ethyl-4-methyl-1,3-oxazol-5-YL)methanamine hydrochloride | C₇H₁₃ClN₂O | 176.64 | Not reported | Alkyl-substituted oxazole |

| [1-(3-Methoxybenzyl)-1H-imidazol-4-YL]methanamine hydrochloride | C₁₂H₁₆ClN₃O | 253.73 | Not reported | Imidazole ring with methoxybenzyl |

準備方法

Synthesis Pathway:

-

- Phenylacetic acid derivatives

- Oxazoles

- Amines

-

- Temperature: Optimized for specific reactions

- Pressure: Typically atmospheric

- Solvent: Selected based on precursor solubility and reaction efficiency

-

- May include catalysts to enhance reaction rates and selectivity

Example Synthesis Protocol:

Preparation of Oxazole Precursors:

- Synthesize or obtain the appropriate oxazole ring system.

-

- Combine the oxazole precursor with a phenylacetic acid derivative and an amine in a suitable solvent.

- Stir the mixture under optimized conditions until the reaction is complete.

-

- Use techniques such as chromatography or crystallization to purify the product.

Formation of Hydrochloride Salt:

- Dissolve the purified (2-Phenyloxazol-4-YL)methanamine in a solvent and add hydrochloric acid to form the hydrochloride salt.

Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS No. | 33105-95-2 |

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | (2-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride |

| Standard InChI | InChI=1S/C10H10N2O.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H |

| Standard InChIKey | RWLTYFKPYDABFQ-UHFFFAOYSA-N |

Biological Activity

This compound exhibits significant biological activity, particularly as a fungicide. It targets fungal cells by disrupting critical biochemical pathways necessary for growth. This compound is effective against various fungi, including those that are pathogenic to plants and humans.

Applications in Organic Synthesis

This compound is utilized as an intermediate in various organic synthesis reactions. Its versatility in forming different derivatives makes it a valuable precursor for synthesizing complex molecules. The oxazole ring system is known for its stability and reactivity, allowing it to participate in a wide range of chemical transformations.

Q & A

Q. What synthetic routes are recommended for (2-phenyloxazol-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach:

- Oxazole ring formation : Condensation of substituted benzamides with α-bromo ketones under basic conditions (e.g., K₂CO₃ in DMF) .

- Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution, followed by HCl salt formation .

- Optimization : Adjust reaction temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios (e.g., 1.2 equivalents of reducing agents like NaBH₄) to improve yield .

Q. How should structural characterization be performed to confirm the identity of this compound?

Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for phenyl) and oxazole ring protons (δ 8.3–8.5 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ for C₁₀H₁₁ClN₂O expected at ~210.06 Da) .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What methods are suitable for assessing the compound’s solubility and stability under experimental conditions?

- Solubility : Test in polar solvents (e.g., DMSO, water) via gravimetric analysis or UV-Vis spectroscopy. Note that hydrochloride salts typically exhibit higher aqueous solubility .

- Stability : Conduct accelerated degradation studies at varying pH (1–13) and temperatures (4°C, 25°C, 40°C) with HPLC monitoring to detect decomposition products .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential HCl vapor release during salt formation .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s biological targets and mechanisms of action?

- Target screening : Use affinity chromatography or thermal shift assays to identify binding proteins .

- Enzyme inhibition : Test against amine oxidase families (e.g., LOXL2, MAO-A/B) with fluorometric assays (IC₅₀ determination via fluorescence quenching) .

- Cellular models : Prioritize cell lines expressing high levels of putative targets (e.g., cancer lines for LOXL2 studies) .

Q. What strategies are effective for analyzing discrepancies in reported synthetic yields or bioactivity data?

- Reproducibility checks : Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies .

- Data normalization : Use internal standards (e.g., control inhibitors) in bioassays to account for inter-lab variability .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-chlorophenyl vs. 3-chlorophenyl) to isolate structure-activity relationships .

Q. How can metabolic pathways and pharmacokinetic properties of this compound be studied?

- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

- Plasma stability : Measure half-life in rodent plasma at 37°C and identify degradation products .

- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. What computational approaches support the rational design of derivatives with enhanced activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。